Lipophilicity Modulation: XLogP3-AA Comparison of 4'-Chloro-5-propoxy vs. Non-Chlorinated 5-Propoxy Analog
The introduction of the 4'-chloro substituent significantly increases the compound's lipophilicity compared to the non-chlorinated analog, 5-propoxy-3-biphenylacetic acid. This is a critical parameter for membrane permeability and target engagement. The target compound has a computed XLogP3-AA of 4.9 [1], whereas the 5-propoxy analog (lacking the 4'-chloro group) has an XLogP3-AA of 3.9 [2]. This represents a calculated difference of +1.0 log unit, which translates to a theoretical 10-fold increase in octanol-water partition coefficient. For a medicinal chemist, this difference is substantial and can dictate a compound's ability to cross biological membranes, including the blood-brain barrier or cellular lipid bilayers.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 5-propoxy-3-biphenylacetic acid (CAS 61888-56-0) = 3.9 |
| Quantified Difference | Δ = +1.0 log units |
| Conditions | Computed value based on XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Procurement of the chloro-substituted compound is essential for studies requiring a specific lipophilicity window, as the non-chlorinated analog will exhibit markedly different permeability and distribution profiles.
- [1] PubChem. 3-Biphenylacetic acid, 4'-chloro-5-isobutoxy- (CID 43840). Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43840 View Source
- [2] PubChem. 3-Biphenylacetic acid, 5-propoxy- (CID 43835). Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43835 View Source
